4-Fluorobenzaldehyde-2,3,5,6-D4

Descripción general

Descripción

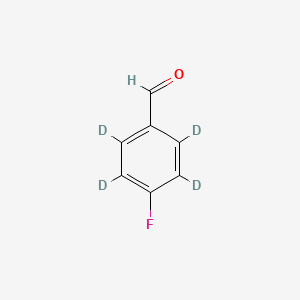

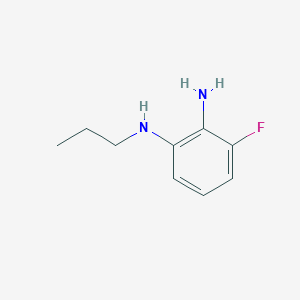

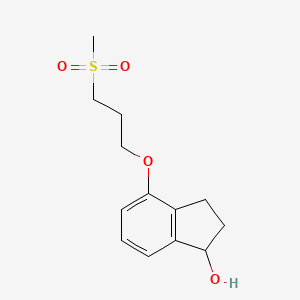

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound of 4-Fluorobenzaldehyde . It is a stable isotope and is often used in research . It is a synthetic intermediate because the fluorine can be replaced via an oxidation reaction .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . A commercially feasible process for producing 4-Fluorobenzaldehyde involves heating a mixture of fluorobenzene and a strong Lewis acid with dissolved hydrogen halide .Molecular Structure Analysis

The molecular formula of this compound is C7HD4FO . The molecular weight is 128.14 . The structure of the compound includes a fluorine atom and an aldehyde group attached to a benzene ring .Chemical Reactions Analysis

Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . A new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzaldehyde include a melting point of -44.5°C, a boiling point of 175°C, a flash point of 55°C, and a density of 1.18 g/cm3 . The compound is a liquid and appears colorless to light yellow .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

4-Fluorobenzaldehyde has been utilized in various synthetic processes. For example, a method was developed for its synthesis from 4-chlorobenzaldehyde using potassium fluoride, tetraphenylphosphonium halide, and polyethylene glycol dimethyl ether, yielding good results (Yoshida & Kimura, 1988). Additionally, 4-fluorobenzaldehyde has been used in the preparation of thiazolidin-4-one derivatives with notable antioxidant activity (El Nezhawy et al., 2009).

Molecular Structure and Dynamics

The molecular structure of gaseous 4-fluorobenzaldehyde was determined by a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure (Samdal et al., 1997). In another study, vibrational dynamics of 4-fluorobenzaldehyde were analyzed using periodic DFT calculations, providing insights into its Infrared, Raman, and Inelastic Neutron Scattering spectra (Ribeiro-Claro et al., 2019).

C-H...O Hydrogen Bonding

The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde was studied using theoretical and spectroscopic methods, revealing significant insights into its bonding geometry and spectroscopic properties (Ribeiro-Claro et al., 2002).

Advanced Material Synthesis

4-Fluorobenzaldehyde has been utilized in the synthesis of advanced materials. For instance, it was used in the reaction with melamine to yield microporous polyaminal networks, showing increased BET specific surface areas and high CO2 adsorption enthalpies, making them effective for carbon dioxide adsorption and selectivity over nitrogen and methane (Li et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled version of 4-Fluorobenzaldehyde . It is primarily used in life sciences research

Mode of Action

It is known that fluorobenzaldehydes, including 4-fluorobenzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .

Biochemical Pathways

It is known that fluorobenzaldehydes can be used as synthetic intermediates, and the fluorine can be replaced via oxidation reaction .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that fluorobenzaldehydes can be used to make a variety of schiff base compounds, some of which have antimicrobial properties .

Action Environment

It is known that the compound is stable under normal room temperature conditions .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)